molecular formula C11H10O3S B8586224 (7-Hydroxy-benzo[b]thiophen-3-yl)acetic acid methyl ester

(7-Hydroxy-benzo[b]thiophen-3-yl)acetic acid methyl ester

Cat. No. B8586224
M. Wt: 222.26 g/mol
InChI Key: DXXLSKQOOUTPNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07244763B2

Procedure details

29 mL of boron tribromide (1M in dichloromethane) was added slowly dropwise to a stirred solution of compound 77A from the preceding step (4.5 g, 19 mmol) in 100 mL of dichloromethane under N2 at icebath temperature. An hour after the addition, 60 mL of 15% aq NH4Cl was added slowly dropwise, the mixture was stirred for an additional 30 min, then the layers allowed to separate. The organic layer was washed with water, then sat brine, then dried over MgSO4. The solvent was removed in vacuo, and the residue was chromatographed on a silica gel column in CHCl3/EtOAc (9:1) to afford a clear, amber oil. Crystallization began after several hours under vacuum. The product was recrystallized from 55–60 mL of chloroform/hexanes (1:1). After filtration to remove the first crop of regio-isomeric material, the mother liquor was stripped of solvent in vacuo, and the residue recrystallized from chloroform to yield 0.14 g (3% yield) of the title compound as a white powder, mp 147–148° C., of sufficient purity for use in the next step.
Quantity
29 mL
Type
reactant
Reaction Step One
Name
compound 77A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step Two
Yield
3%

Identifiers

REACTION_CXSMILES
B(Br)(Br)Br.[CH3:5][O:6][C:7](=[O:20])[CH2:8][C:9]1[C:10]2[CH:17]=[CH:16][CH:15]=[C:14]([O:18]C)[C:11]=2[S:12][CH:13]=1.[NH4+].[Cl-]>ClCCl>[CH3:5][O:6][C:7](=[O:20])[CH2:8][C:9]1[C:10]2[CH:17]=[CH:16][CH:15]=[C:14]([OH:18])[C:11]=2[S:12][CH:13]=1 |f:2.3|

Inputs

Step One
Name
Quantity
29 mL
Type
reactant
Smiles
B(Br)(Br)Br
Name
compound 77A
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(CC=1C2=C(SC1)C(=CC=C2)OC)=O
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
60 mL
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for an additional 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added slowly dropwise
CUSTOM
Type
CUSTOM
Details
to separate
WASH
Type
WASH
Details
The organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed on a silica gel column in CHCl3/EtOAc (9:1)
CUSTOM
Type
CUSTOM
Details
to afford a clear, amber oil
CUSTOM
Type
CUSTOM
Details
Crystallization
WAIT
Type
WAIT
Details
began after several hours under vacuum
CUSTOM
Type
CUSTOM
Details
The product was recrystallized from 55–60 mL of chloroform/hexanes (1:1)
FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
to remove the first crop of regio-isomeric material
CUSTOM
Type
CUSTOM
Details
the residue recrystallized from chloroform

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC(CC=1C2=C(SC1)C(=CC=C2)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.14 g
YIELD: PERCENTYIELD 3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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